2-(2,5-Dimethoxyphenyl)-8-methylquinoline-4-carbonyl chloride
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves complex organic reactions . For instance, a method for preparing 2,5-dimethoxy phenylethylamine, which shares some structural similarities with the compound , involves a Friedel-Crafts reaction between 1,4-dimethoxy benzene and chloracetyl chloride to obtain Alpha-chlorine-2, 5-dimethoxy acetophenone .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, density, boiling point, and refractive index. For (2,5-Dimethoxyphenyl)acetyl chloride, a related compound, the boiling point is 118 °C/0.8 mmHg, and the density is 1.227 g/mL at 25 °C .Scientific Research Applications
Organometallic Chemistry : One study discusses the reaction between α-trimethylsilyl-8-methylquinoline and palladium acetate, leading to the formation of organometallic compounds with applications in catalysis and material science (Pereira, Pfeffer, & Rotteveel, 1989).
Synthesis of Novel Compounds : A different study reports on the synthesis of [4, 5-Dimethoxy-α-(3, 4-dimethoxyphenyl)- o -tolyl] acetonitrile, showcasing the complexity and versatility of reactions involving dimethoxyphenyl compounds (Fujii, Ueno, & Mitsukuchi, 1971).
Pharmaceutical Chemistry : Another study highlights the preparation of 12,13-dihydro-11bH-quino[1,2-c]quinazolines using 2-(2-amino-4,5-dimethoxyphenyl) as intermediates, indicating potential applications in drug development (Phillips & Castle, 1980).
Chemical Analysis : The use of 6-methoxy-2-methylsulfonylquinoline-4-carbonyl chloride as a fluorescence derivatization reagent for alcohols in high-performance liquid chromatography demonstrates its role in analytical chemistry (Yoshida, Moriyama, & Taniguchi, 1992).
Antimicrobial and Antioxidant Properties : A study on the synthesis of novel hexahydropyrimido[4,5-b]quinoline derivatives for antimicrobial and antioxidant evaluation signifies the compound's potential in bioactive material research (Gouhar et al., 2017).
Material Science and Molecular Structure Analysis : Research into the synthesis and structural analysis of antioxidants and antitumor agents like 2-(3,5-Dimethoxyphenyl)-2,3-dihydroquinolin-4(1H)-one shows its application in material science and molecular structure analysis (Parry et al., 2021).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that indole derivatives, which are structurally similar to this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Related compounds, such as 2° and 3° benzylic halides, typically react via an sn1 pathway, via the resonance-stabilized carbocation . This suggests that 2-(2,5-Dimethoxyphenyl)-8-methylquinoline-4-carbonyl chloride might interact with its targets in a similar manner.
Biochemical Pathways
Related compounds are known to influence a variety of biochemical pathways, contributing to their diverse biological and clinical applications .
Pharmacokinetics
The compound’s physical properties, such as its boiling point of 118 °c/08 mmHg and density of 1227 g/mL at 25 °C , may influence its bioavailability.
Result of Action
Related compounds are known to have diverse biological activities, suggesting that this compound may also have a broad range of effects .
Properties
IUPAC Name |
2-(2,5-dimethoxyphenyl)-8-methylquinoline-4-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO3/c1-11-5-4-6-13-14(19(20)22)10-16(21-18(11)13)15-9-12(23-2)7-8-17(15)24-3/h4-10H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDSCXIDZQLUKMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=C(C=CC(=C3)OC)OC)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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